molecular formula C23H21N5O3S2 B1237593 N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide

Cat. No. B1237593
M. Wt: 479.6 g/mol
InChI Key: XUTSBRXEULOVTP-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-1-phenyl-4-pyrazolyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Biological Evaluation and Medicinal Chemistry

The compound is part of a series of benzamides synthesized for their potential biological applications. Specifically, these compounds were evaluated against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showing the ability to inhibit these enzymes. This indicates their potential application in medicinal chemistry, particularly due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Structural Analysis and Crystallization

The compound's structure and crystallization properties have been studied. It was synthesized and analyzed using X-ray diffraction, revealing its crystal structure and providing insights into its molecular interactions, such as hydrogen bonds and π···π interactions (Sharma et al., 2016). This information is crucial for understanding the compound's properties and potential applications in material science or pharmaceutical formulation.

properties

Product Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide

Molecular Formula

C23H21N5O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide

InChI

InChI=1S/C23H21N5O3S2/c1-16-20(17(2)28(26-16)18-9-4-3-5-10-18)15-24-25-23(29)19-11-6-7-12-21(19)27-33(30,31)22-13-8-14-32-22/h3-15,27H,1-2H3,(H,25,29)/b24-15+

InChI Key

XUTSBRXEULOVTP-BUVRLJJBSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CS4

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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